N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(p-tolyl)thiazol-5-yl acetic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt the cell membrane integrity of bacteria and fungi, resulting in their death.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole core structure and exhibit similar biological activities.
Hydrazone derivatives: Compounds containing the hydrazone moiety, known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-[(2Z)-2-[(3-ethoxy-4-hydroxy-phenyl)methylene]hydrazino]-4-(p-tolyl)thiazol-5-yl]acetamide is unique due to the presence of both the thiazole and hydrazone moieties, which contribute to its diverse biological activities. The specific substitution pattern on the thiazole ring and the presence of the ethoxy and hydroxy groups on the phenyl ring further enhance its chemical reactivity and biological efficacy.
Properties
CAS No. |
608492-51-9 |
---|---|
Molecular Formula |
C21H22N4O3S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-4-28-18-11-15(7-10-17(18)27)12-22-25-21-24-19(20(29-21)23-14(3)26)16-8-5-13(2)6-9-16/h5-12,27H,4H2,1-3H3,(H,23,26)(H,24,25)/b22-12+ |
InChI Key |
FMMCMMLVNWOFPC-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.